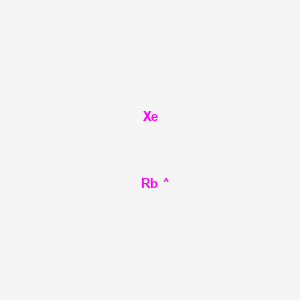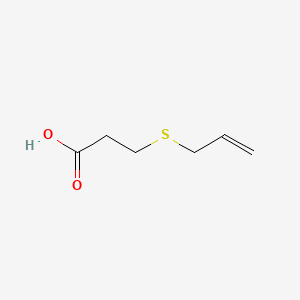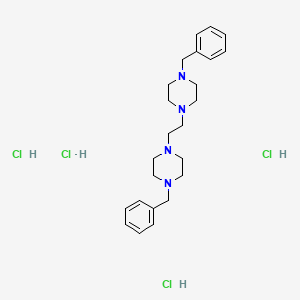
Ethenylphosphonic difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenylphosphonic difluoride is an organophosphorus compound characterized by the presence of a vinyl group (ethenyl) attached to a phosphonic difluoride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenylphosphonic difluoride can be synthesized through several methods. One common approach involves the reaction of ethenylphosphonic dichloride with hydrogen fluoride (HF) or sodium fluoride (NaF). The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. Electrochemical fluorination, such as the Simons’ process, is a widely used method. This process involves the electrolysis of the organic substrate in anhydrous hydrogen fluoride (AHF) using nickel electrodes . The products are mostly perfluorinated, making this method highly efficient for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethenylphosphonic difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, sodium fluoride, and various oxidizing and reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted ethenylphosphonic compounds. These products have various applications in different fields .
Aplicaciones Científicas De Investigación
Ethenylphosphonic difluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of ethenylphosphonic difluoride involves its interaction with molecular targets through its reactive fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The compound’s reactivity is influenced by the presence of the ethenyl group, which can participate in various chemical reactions, enhancing its versatility .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ethenylphosphonic difluoride include:
Methylphosphonic difluoride: A related compound with a methyl group instead of an ethenyl group.
Difluoromethylphosphine oxide: Another similar compound with different substituents on the phosphorus atom.
Uniqueness
This compound is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
18133-42-1 |
|---|---|
Fórmula molecular |
C2H3F2OP |
Peso molecular |
112.02 g/mol |
Nombre IUPAC |
1-difluorophosphorylethene |
InChI |
InChI=1S/C2H3F2OP/c1-2-6(3,4)5/h2H,1H2 |
Clave InChI |
XKGDIYUNFPJUEP-UHFFFAOYSA-N |
SMILES canónico |
C=CP(=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


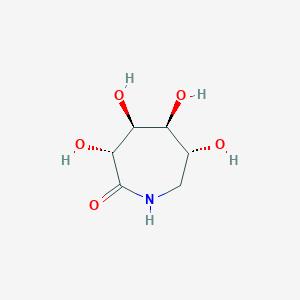



![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)
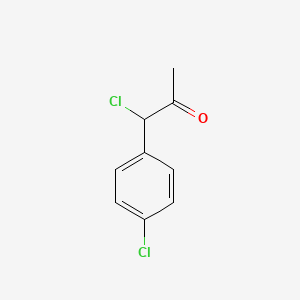


![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)

